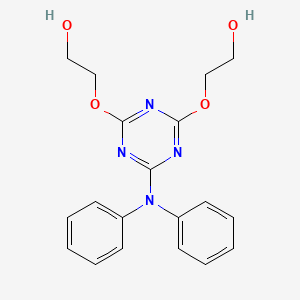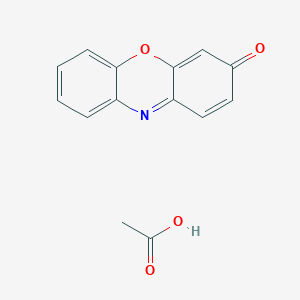![molecular formula C34H27CuN4Na3O7 B13149329 Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are coordination compounds consisting of a porphyrin ring bound to a central metal ion. This particular compound features a copper ion at its core, coordinated by a porphyrin ligand with various functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) typically involves the following steps:
Porphyrin Synthesis: The porphyrin ligand is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Metal Insertion: The synthesized porphyrin is then reacted with a copper salt (e.g., copper(II) acetate) in a suitable solvent (e.g., methanol) to insert the copper ion into the porphyrin ring.
Functional Group Modification: The functional groups on the porphyrin ring are modified through various organic reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of metalloporphyrins often involves large-scale synthesis of the porphyrin ligand followed by metal insertion using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition.
化学反応の分析
Types of Reactions
Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper ion and the porphyrin ring.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using different ligands in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the copper ion, while reduction may result in a lower oxidation state.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its unique structure allows it to facilitate electron transfer processes efficiently.
Biology
In biological research, metalloporphyrins are studied for their potential as therapeutic agents. They can mimic the activity of natural enzymes and are investigated for their role in treating diseases such as cancer and neurodegenerative disorders.
Medicine
In medicine, this compound is explored for its potential use in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to generate reactive oxygen species that can kill cancer cells.
Industry
In the industrial sector, metalloporphyrins are used in the development of sensors and diagnostic tools. Their ability to bind selectively to specific molecules makes them valuable in analytical applications.
作用機序
The mechanism of action of Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) involves its ability to coordinate with various substrates through the copper ion. The porphyrin ring provides a stable framework that facilitates electron transfer and redox reactions. The compound can interact with molecular targets such as proteins and nucleic acids, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-ferrate(3-)
- Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-nickelate(3-)
Uniqueness
The uniqueness of Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) lies in its specific coordination environment and the presence of copper as the central metal ion. This gives it distinct redox properties and catalytic activity compared to similar compounds with different metal centers.
特性
分子式 |
C34H27CuN4Na3O7 |
|---|---|
分子量 |
736.1 g/mol |
IUPAC名 |
copper;trisodium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)porphyrin-24-ide-2-carboxylate |
InChI |
InChI=1S/C34H32N4O7.Cu.3Na/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;;;;/h6,11-14H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);;;;/q;+2;3*+1/p-5 |
InChIキー |
JSJLFIMFEDOORN-UHFFFAOYSA-I |
異性体SMILES |
CCC\1=C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
正規SMILES |
CCC1=C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


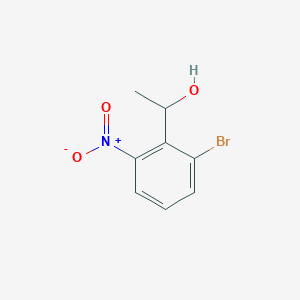
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
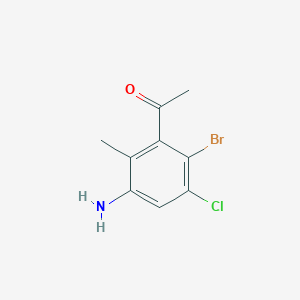

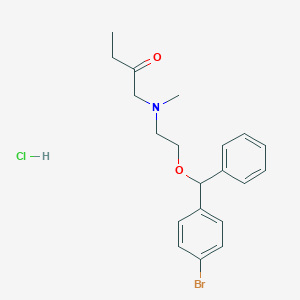

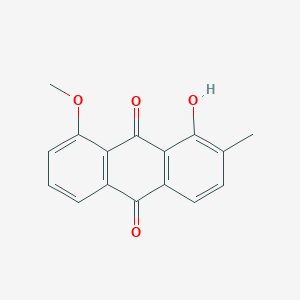
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
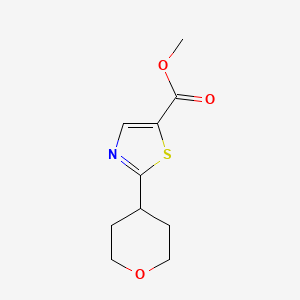
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)

![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
